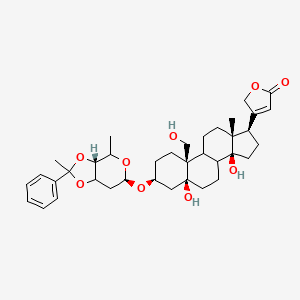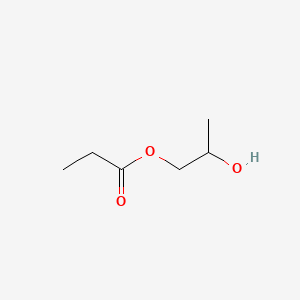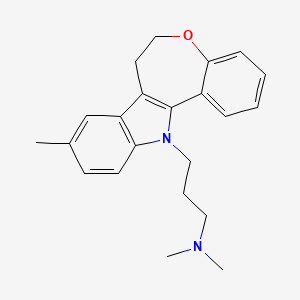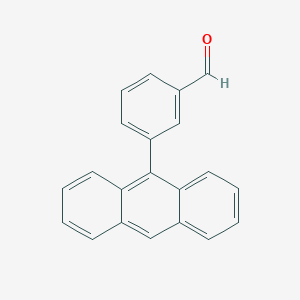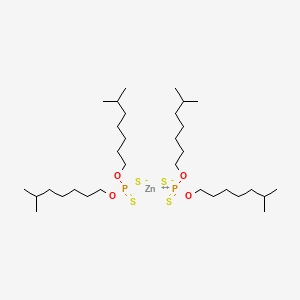![molecular formula C25H22ClN5O4 B13748535 N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide CAS No. 63133-94-8](/img/structure/B13748535.png)
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is a complex organic compound known for its vibrant coloration properties. It is often used as a dye in various industrial applications due to its stability and intense color. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with M-toluidine under alkaline conditions to form the azo compound.
Phthalimide Formation: The final step involves the reaction of the azo compound with phthalic anhydride in the presence of a suitable catalyst to form the phthalimide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide undergoes several types of chemical reactions:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under strong conditions, affecting the azo linkage.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products
Reduction: Produces aromatic amines.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Leads to the cleavage of the azo bond and formation of various oxidized products.
Wissenschaftliche Forschungsanwendungen
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:
Molecular Targets: The azo group can form complexes with metal ions, affecting their properties.
Pathways: The compound can undergo redox reactions, influencing cellular processes and potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Red 54: Another azo dye with similar chromophoric properties.
Disperse Orange 3: Shares the azo linkage but differs in the substituents on the aromatic rings.
Uniqueness
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it particularly suitable for certain industrial applications.
Eigenschaften
| 63133-94-8 | |
Molekularformel |
C25H22ClN5O4 |
Molekulargewicht |
491.9 g/mol |
IUPAC-Name |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-3-29(12-13-30-24(32)19-6-4-5-7-20(19)25(30)33)17-8-10-22(16(2)14-17)27-28-23-11-9-18(31(34)35)15-21(23)26/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
IDFURFDINRJNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





